molecular formula C19H20BrN3O2 B11664283 N'-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B11664283
M. Wt: 402.3 g/mol
InChI Key: QVQZDMVNTQXXPN-FYJGNVAPSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromophenyl group, a morpholinylmethyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 4-(morpholin-4-ylmethyl)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide is unique due to the presence of the morpholinylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C19H20BrN3O2

Molecular Weight

402.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C19H20BrN3O2/c20-18-3-1-2-16(12-18)13-21-22-19(24)17-6-4-15(5-7-17)14-23-8-10-25-11-9-23/h1-7,12-13H,8-11,14H2,(H,22,24)/b21-13+

InChI Key

QVQZDMVNTQXXPN-FYJGNVAPSA-N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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